molecular formula C10H16O3 B598752 Ethyl 1-oxaspiro[2.5]octane-6-carboxylate CAS No. 171361-65-2

Ethyl 1-oxaspiro[2.5]octane-6-carboxylate

Cat. No. B598752
M. Wt: 184.235
InChI Key: GQJWTOYPOHWVKC-UHFFFAOYSA-N
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Description

Ethyl 1-oxaspiro[2.5]octane-6-carboxylate is a chemical compound with the molecular formula C10H16O3 . It has a molecular weight of 184.24 . The compound is in liquid form .


Molecular Structure Analysis

The molecular structure of Ethyl 1-oxaspiro[2.5]octane-6-carboxylate is characterized by a spiro[2.5]octane core, which is a type of spirocyclic compound where two rings of different sizes share a single atom . The compound has three hydrogen bond acceptors and no hydrogen bond donors . It also has three freely rotating bonds .


Physical And Chemical Properties Analysis

Ethyl 1-oxaspiro[2.5]octane-6-carboxylate has a density of 1.1±0.1 g/cm3 . Its boiling point is 257.2±33.0 °C at 760 mmHg . The compound has a vapor pressure of 0.0±0.5 mmHg at 25°C and an enthalpy of vaporization of 49.5±3.0 kJ/mol . The flash point is 101.7±20.0 °C . The index of refraction is 1.484 . The molar refractivity is 47.8±0.4 cm3 . The polar surface area is 39 Å2 .

Scientific Research Applications

  • Ethyl 1-oxaspiro[2,5]octane-2-carboxylate has been used in chemical synthesis, reacting with diethyl sodiomalonate to produce diethyl 2-oxo-1-oxaspiro[4,5]decane-3,4-dicarboxylate, a compound that undergoes further transformation upon distillation (Kuroyan et al., 1991).

  • It also serves as a precursor in the synthesis of ethyl 2-oxo-4-cyano-1-oxaspiro[4,5]decane-3-carboxylate, which has potential applications in the development of novel chemical compounds (Kuroyan, Pogosyan, & Grigoryan, 1991).

  • Ethyl 1-oxaspiro[2.5]octane derivatives are utilized in peptide synthesis as dipeptide building blocks. For instance, methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate has been synthesized and used for the preparation of nonapeptides, indicating its utility in synthesizing complex bioactive compounds (Suter, Stoykova, Linden, & Heimgartner, 2000).

  • The compound is also significant in enzymology research. For instance, the stereochemical preference of yeast epoxide hydrolase for the O-axial C3 epimers of 1-oxaspiro[2.5]octanes has been studied, highlighting the role of stereochemistry in biological activity (Weijers, Könst, Franssen, & Sudhölter, 2007).

  • It is involved in structural and conformational analyses, as demonstrated in a study using NMR spectroscopy to analyze 1-oxaspiro[2.5]octane derivatives. This analysis is crucial for understanding the stereochemistry and reactivity of these compounds (Montalvo-González & Ariza-Castolo, 2012).

Safety And Hazards

The safety information for Ethyl 1-oxaspiro[2.5]octane-6-carboxylate indicates that it has a GHS07 pictogram, which represents a warning . For more detailed safety and hazard information, it’s recommended to refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

ethyl 1-oxaspiro[2.5]octane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-2-12-9(11)8-3-5-10(6-4-8)7-13-10/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQJWTOYPOHWVKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2(CC1)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60670607
Record name Ethyl 1-oxaspiro[2.5]octane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-oxaspiro[2.5]octane-6-carboxylate

CAS RN

171361-65-2
Record name Ethyl 1-oxaspiro[2.5]octane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 1-oxaspiro[2.5]octane-6-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
CIP CN925 - researchgate.net
(57) Abstract: The present invention relates to novel compounds of formula (I), or a pharmaceutically acceptable salt or solvate thereof, wherein R is an aryl R or heteroaryl; which may …
Number of citations: 2 www.researchgate.net

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